molecular formula C15H19NO3 B2827251 N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]pent-4-enamide CAS No. 1706374-65-3

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]pent-4-enamide

Cat. No.: B2827251
CAS No.: 1706374-65-3
M. Wt: 261.321
InChI Key: NAMFBVGLNHJQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]pent-4-enamide (CAS 1706374-65-3) is an organic compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . This chemical features a 2,3-dihydro-1-benzofuran moiety linked to a pent-4-enamide group via a hydroxyethyl chain, presenting researchers with a unique scaffold for chemical and pharmacological exploration . The 2,3-dihydrobenzofuran core is a privileged structure in medicinal chemistry, found in various biologically active molecules. The terminal alkene on the pent-4-enamide chain offers a versatile handle for further synthetic modification through reactions such as cross-couplings or cyclizations, making this compound a valuable building block in synthetic chemistry programs . Researchers can acquire this compound from suppliers, with purities of 90% or higher available from Life Chemicals . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-3-4-15(18)16-10-13(17)11-5-6-14-12(9-11)7-8-19-14/h2,5-6,9,13,17H,1,3-4,7-8,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMFBVGLNHJQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC(C1=CC2=C(C=C1)OCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Molecular Weight : The propanamide analog’s higher molecular weight (389.47 vs. ~273.3) is attributed to the methanesulfonylphenyl group, which may reduce membrane permeability compared to the simpler pent-4-enamide chain .
  • Rotatable Bonds : Both compounds fall below the critical threshold of 10 rotatable bonds, aligning with Veber’s criteria for favorable oral bioavailability .

Pharmacokinetic Predictions

Using Veber’s rules for oral bioavailability (rotatable bonds ≤10, PSA ≤140 Ų) :

  • Pent-4-enamide analog : Estimated PSA (~70 Ų) and rotatable bonds (~6) suggest high likelihood of good bioavailability.
  • Propanamide analog : Higher PSA (~110 Ų) but still within the acceptable range, supporting moderate-to-good bioavailability.

The pent-4-enamide chain’s unsaturation may confer metabolic advantages, such as reduced susceptibility to oxidative degradation compared to the sulfonyl-containing analog.

Research Findings and Implications

Bioavailability Optimization : The pent-4-enamide derivative’s lower PSA and molecular weight may favor intestinal absorption over the sulfonyl-containing analog, aligning with ’s emphasis on PSA and rotatable bonds .

Metabolic Stability : The unsaturated pent-4-enamide chain could reduce first-pass metabolism compared to the electron-deficient sulfonyl group, which may undergo phase II conjugation .

Target Selectivity : The benzofuran core in both compounds likely interacts with hydrophobic binding pockets, but the propanamide analog’s sulfonyl group may introduce hydrogen-bonding interactions with polar residues.

Q & A

Q. How can multi-target interactions (e.g., polypharmacology) be systematically explored?

  • Methodology :
  • High-throughput screening (HTS) : Screen against a panel of 100+ targets (e.g., kinases, GPCRs) using fluorescence polarization assays .
  • Network pharmacology : Construct interaction networks (Cytoscape) to identify synergistic or off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.